molecular formula C16H13ClN2OS B11462381 2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11462381
M. Wt: 316.8 g/mol
InChI Key: GCYMWWAHSIOJIC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a five-membered ring containing oxygen, nitrogen, and sulfur atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using an oxidizing agent like iodine to yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating diseases due to its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could involve the induction of apoptosis through the activation of caspases or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(2-Chlorophenyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole

Uniqueness

2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the sulfanyl group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2OS/c1-11-6-8-12(9-7-11)10-21-16-19-18-15(20-16)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3

InChI Key

GCYMWWAHSIOJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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